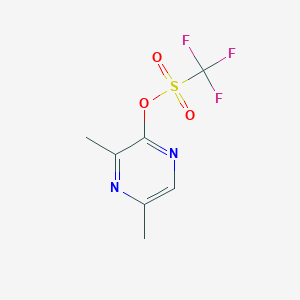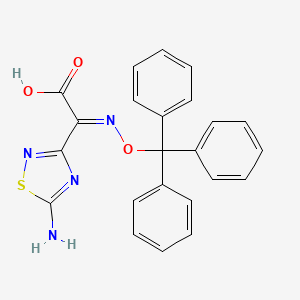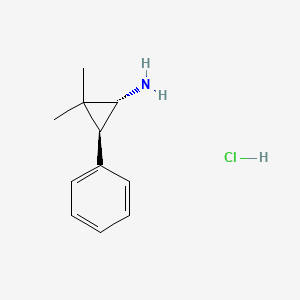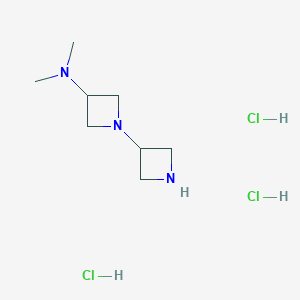
1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine;trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine;trihydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This method is efficient for synthesizing functionalized azetidines. Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and various substituted azetidines .
Wissenschaftliche Forschungsanwendungen
1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a GABA uptake inhibitor and other biological activities.
Medicine: Explored for its potential therapeutic applications, including as a component in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as neurotransmission and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Azetidin-3-yl)acetic acid: An analogue of 4-aminobutanoic acid (GABA).
3-(Prop-1-en-2-yl)azetidin-2-one: A β-lactam analogue with antiproliferative activity.
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole: A functionalized heterocyclic amino acid.
Uniqueness
1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine is unique due to its specific structural features and the presence of the dimethylamino group, which may confer distinct biological activities and chemical reactivity compared to other azetidine derivatives .
Eigenschaften
CAS-Nummer |
2702323-53-1 |
|---|---|
Molekularformel |
C8H20Cl3N3 |
Molekulargewicht |
264.6 g/mol |
IUPAC-Name |
1-(azetidin-3-yl)-N,N-dimethylazetidin-3-amine;trihydrochloride |
InChI |
InChI=1S/C8H17N3.3ClH/c1-10(2)8-5-11(6-8)7-3-9-4-7;;;/h7-9H,3-6H2,1-2H3;3*1H |
InChI-Schlüssel |
WZERZEMXPMFRSD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CN(C1)C2CNC2.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl (3aR,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride](/img/structure/B13907625.png)
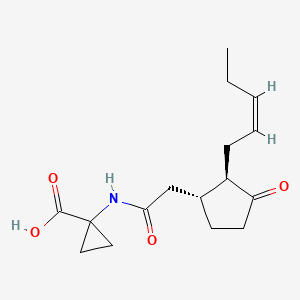


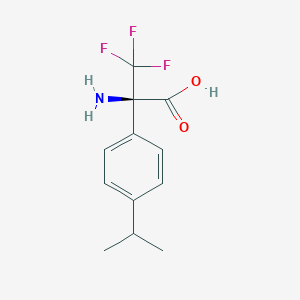
![(5S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13907657.png)

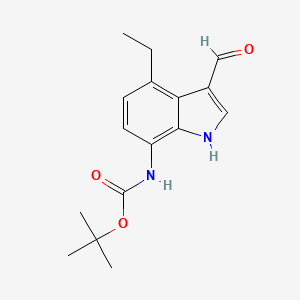

![[2-oxo-2-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl] acetate](/img/structure/B13907679.png)
